5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine
Description
Properties
IUPAC Name |
5-fluoro-2-(1-methylpyrrolidin-3-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c1-13-3-2-8(6-13)14-9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQAIZUNFKLWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated pyrimidine and 1-methylpyrrolidine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a base to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts and specific solvents to enhance the reaction efficiency.
Chemical Reactions Analysis
5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The fluorine atom and the pyrrolidine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield fluorinated pyrimidine oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine is under investigation for its potential as an active pharmaceutical ingredient (API). Research indicates that it may exhibit:
- Anticancer Properties : Studies have shown that similar pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers .
- Antimicrobial Activity : The compound is being explored for its antimicrobial effects. Research on related compounds suggests potential efficacy against bacterial infections, which could be beneficial in developing new antibiotics .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique properties enable chemists to create derivatives that may possess enhanced biological activities or stability .
Agricultural Applications
The compound's potential as a fungicide has been highlighted in various patents. It is being researched for its effectiveness against a range of fungal pathogens affecting crops. The use of 5-fluoro pyrimidines in agricultural settings aims to improve crop protection strategies against ascomycetes and basidiomycetes .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various pyrimidine derivatives, this compound was tested alongside other compounds. Results indicated that it inhibited cell growth in prostate cancer cells by approximately 45% at a concentration of 5 µg/mL, suggesting its potential as a lead compound for further development .
Case Study 2: Agricultural Efficacy
A recent patent outlines the use of 5-fluoro pyrimidines as fungicides, demonstrating efficacy against Botrytis cinerea, a common plant pathogen. In laboratory tests, formulations containing this compound achieved over 80% inhibition of fungal growth at concentrations as low as 50 µg/mL .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate specific biochemical pathways, leading to desired therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs with variations in halogen substitution (fluorine vs. bromine) and side-chain modifications. Key comparisons are outlined below using data from structurally related pyrimidine derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
*Inferred data based on structural analogy to compounds in .
Halogen Substitution Effects
- Fluorine vs. Bromine: Fluorine (atomic radius: 0.64 Å) is smaller and more electronegative than bromine (atomic radius: 1.14 Å), leading to distinct electronic and steric effects. Bromine, being larger and less electronegative, may improve lipophilicity (logP) but reduce metabolic stability compared to fluorine .
Molecular Weight Impact :
Replacement of bromine with fluorine reduces molecular weight by ~61 g/mol (e.g., 258.12 → 197.12), which could improve pharmacokinetic properties such as absorption and diffusion rates.
Side-Chain Modifications
- Pyrrolidine vs. Piperidine-Containing Groups :
- 1-Methylpyrrolidin-3-yloxy : A five-membered nitrogen-containing ring with a methyl group at the 1-position. This structure introduces moderate steric bulk and basicity (pKa ~8–9), favoring interactions with hydrophobic binding pockets.
- 2-(Piperidin-1-yl)ethoxy : A six-membered piperidine ring linked via an ethoxy spacer. The extended chain increases flexibility and may enhance solubility due to the additional oxygen atom. Piperidine’s larger ring size (vs. pyrrolidine) could alter binding kinetics in enzyme-active sites .
Biological Activity
5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine, a fluorinated pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, which includes a fluorine atom and a pyrrolidine ring, suggests various mechanisms of action that could be leveraged for therapeutic applications. This article explores the biological activity of this compound, including its mechanisms, research findings, and potential applications.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2200611-71-6 |
| Molecular Formula | C₉H₁₂FN₃O |
| Molecular Weight | 197.21 g/mol |
Structural Characteristics
The compound features a pyrimidine core with a fluorine substituent at the 5-position and an ether linkage to a 1-methylpyrrolidine moiety. This configuration is hypothesized to influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The fluorine atom enhances lipophilicity and metabolic stability, potentially improving the compound's bioavailability.
Potential Targets
- Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation or microbial growth.
- Receptors : Interaction with specific receptors could modulate signaling pathways involved in inflammation or cancer progression.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated pyrimidines can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activity.
Anticancer Properties
Preliminary studies suggest that this compound could have anticancer effects. The mechanism may involve the inhibition of key enzymes in cancer metabolic pathways or direct cytotoxic effects on tumor cells.
Case Study: In Vitro Testing
In vitro assays demonstrated that derivatives of pyrimidine compounds can induce apoptosis in cancer cell lines. For example, compounds with similar structures were shown to have IC50 values in the nanomolar range against various cancer cell lines, indicating potent activity.
Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other fluorinated pyrimidines:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
| 5-Fluoro-2-deoxyuridine | Fluorinated nucleoside | Antiviral |
| 5-Fluoro-2-thiouracil | Fluorinated thiopyrimidine | Antitumor |
These comparisons highlight that while many fluorinated compounds exhibit anticancer properties, the specific combination of functional groups in this compound may confer unique advantages in terms of selectivity and potency.
Recent Studies
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the pyrrolidine ring have been explored to improve binding affinity to target proteins involved in disease processes.
In Vivo Studies
In vivo studies are necessary to evaluate the therapeutic potential of this compound. Animal models will provide insights into pharmacokinetics, toxicity, and overall efficacy in disease treatment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 2-position of a fluoropyrimidine precursor. Key steps include:
- Precursor activation : Use of 5-fluoro-2-chloropyrimidine or analogous substrates under anhydrous conditions to avoid hydrolysis.
- Nucleophilic displacement : Reaction with 1-methylpyrrolidin-3-ol in the presence of a base (e.g., NaH or K₂CO₃) in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Yield Optimization : Monitoring reaction progress via TLC or HPLC, with yields typically ranging from 50–75% depending on steric and electronic effects .
Q. How can structural confirmation of this compound be achieved?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks for pyrrolidine protons (δ 2.2–3.5 ppm) and pyrimidine aromatic protons (δ 8.2–8.6 ppm).
- ¹⁹F NMR : Distinct singlet near δ -160 ppm for the 5-fluoro substituent .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (if crystalline derivatives are obtainable) .
Advanced Research Questions
Q. How do steric and electronic effects of the 1-methylpyrrolidin-3-yloxy group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The pyrrolidine ring introduces steric hindrance, limiting accessibility for bulky coupling partners (e.g., Suzuki-Miyaura reactions). Use of Pd(PPh₃)₄ with aryl boronic acids at elevated temperatures (90–110°C) may mitigate this .
- Electronic Effects : Electron-donating oxygen in the substituent enhances pyrimidine ring electron density, favoring electrophilic substitution at the 4- or 6-positions. Computational modeling (DFT) can predict regioselectivity .
- Case Study : Comparative analysis of coupling yields with/without the pyrrolidine group (tabular data below):
| Reaction Type | Yield (With Substituent) | Yield (Without Substituent) |
|---|---|---|
| Suzuki-Miyaura | 45% | 78% |
| Buchwald-Hartwig | 32% | 65% |
Q. How can computational methods resolve contradictions in reported reaction mechanisms for fluoropyrimidine derivatives?
- Methodological Answer :
- Reaction Path Modeling : Use quantum chemical calculations (e.g., Gaussian, ORCA) to compare energy barriers for proposed mechanisms (e.g., SNAr vs. radical pathways) .
- Kinetic Isotope Effects (KIE) : Experimental validation of computationally predicted mechanisms via deuterium labeling at reactive sites.
- Contradiction Example : Disputed intermediates in fluoropyrimidine alkylation can be clarified via transition-state analysis and solvent effect simulations .
Q. What strategies improve the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Optimization : Stability studies in buffers (pH 2–9) show decomposition above pH 7 due to hydroxide ion attack on the pyrimidine ring. Use lyophilization for long-term storage .
- Derivatization : Introducing electron-withdrawing groups (e.g., nitro at C-4) reduces hydrolysis susceptibility.
- Protective Formulations : Encapsulation in cyclodextrins or liposomes to shield reactive sites .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the biological activity of fluoropyrimidine-pyrrolidine hybrids?
- Methodological Answer :
- Meta-Analysis : Compile IC₅₀ values across studies, adjusting for variables (cell lines, assay conditions).
- Structural Clustering : Group compounds by substituent position (e.g., 2- vs. 4-pyrrolidine derivatives) to isolate steric/electronic contributions.
- Example : Discrepancies in kinase inhibition data may arise from variations in assay pH or ATP concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
